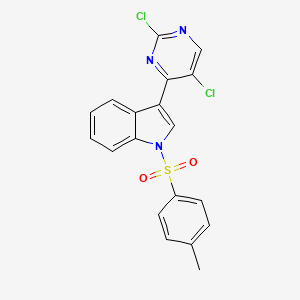
2-(2-Nitrophenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of phenylacetic acid, followed by oxidation and subsequent functional group transformations. One common method involves the nitration of phenylacetic acid to yield 2-nitrophenylacetic acid, which is then oxidized to form the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar nitration and oxidation steps, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine, leading to further functionalization.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Nitrophenyl)acetic acid.
Reduction: 2-(2-Aminophenyl)-2-oxoacetaldehyde.
Substitution: Various substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)-2-oxoacetaldehyde involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Nitrophenyl)propyloxycarbonyl: Used as a photoprotecting group in polymer chemistry.
2-(3-Nitrophenyl)acetic acid: Another nitrophenyl derivative with different substitution patterns.
Uniqueness
2-(2-Nitrophenyl)-2-oxoacetaldehyde is unique due to its combination of a nitro group and an oxoacetaldehyde moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C8H5NO4 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-5H |
Clave InChI |
FDEPHUOOWLFGMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





